molecular formula C15H21N5 B14726100 4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine CAS No. 6068-89-9

4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

Cat. No.: B14726100
CAS No.: 6068-89-9
M. Wt: 271.36 g/mol
InChI Key: PKLLHGNGSANMSZ-UHFFFAOYSA-N
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Description

4-N-(2-methylphenyl)-1,3,5-triazaspiro[55]undeca-1,4-diene-2,4-diamine is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine typically involves a multi-step process. One common method includes the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This reaction sequence is carried out under mild conditions and is known for its efficiency in producing spiro compounds with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the spiro structure.

Scientific Research Applications

4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(2-methylphenyl)-1,3,5-triazaspiro[55]undeca-1,4-diene-2,4-diamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

6068-89-9

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

InChI

InChI=1S/C15H21N5/c1-11-7-3-4-8-12(11)17-14-18-13(16)19-15(20-14)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H4,16,17,18,19,20)

InChI Key

PKLLHGNGSANMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC3(CCCCC3)N=C(N2)N

Origin of Product

United States

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